1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structural features and biological activity. The compound is often used as a building block in the synthesis of more complex molecules and has garnered attention for its pharmacological properties.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system, with the molecular formula and a molecular weight of approximately 168.58 g/mol. Its CAS Registry Number is 220896-14-0, indicating its unique identification in chemical databases. It is commonly sourced from chemical suppliers specializing in organic compounds, such as VWR and Tokyo Chemical Industry Co., Ltd. .
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions:
Technical details such as reaction times, temperatures, and yields vary based on specific protocols used by researchers but typically yield high purity products exceeding 98% .
The molecular structure of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride features a fused pyrrole and pyridine ring system. The compound's structural representation can be described as follows:
The detailed structural data includes:
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride can participate in various chemical reactions due to its functional groups:
Specific reaction conditions (e.g., temperature, solvent) are critical for optimizing yields and selectivity in these transformations.
The mechanism of action for compounds like 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride primarily relates to their interaction with biological targets:
Quantitative data on binding affinities or IC50 values may vary based on specific biological assays conducted.
The physical properties of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride include:
Chemical properties include:
The applications of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride are diverse:
Cyclization reactions serve as the cornerstone for constructing the 7-azaindoline (1H,2H,3H-pyrrolo[2,3-b]pyridine) framework. The Knorr-type pyrrole synthesis remains prevalent, wherein α-aminopyridines undergo condensation with carbonyl compounds bearing α-acidic protons. A particularly efficient route utilizes 4-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1086064-49-4) as a pivotal precursor. This brominated lactam undergoes regioselective reduction to access partially saturated intermediates en route to the target scaffold [7].
Critical advancements involve ring-closing strategies employing transition metal catalysis. Palladium-catalyzed intramolecular amination allows direct formation of the pyrrolidine ring from linear precursors containing ortho-haloaniline and enolizable ketone functionalities. Copper(I)-mediated N-arylation provides an alternative pathway under milder conditions, advantageous for acid-sensitive intermediates. Recent protocols emphasize chemo-selective cyclization to prevent over-reduction or competing side reactions:
Table 1: Cyclization Methods for Pyrrolo[2,3-b]pyridine Core Synthesis
| Cyclization Agent | Substrate | Conditions | Product | Yield (%) | Selectivity Issues |
|---|---|---|---|---|---|
| NaBH₄/CeCl₃ | Brominated lactam | EtOH, 0°C→RT, 4h | 4-Bromo-2,3-dihydro-1H-pyrrolopyridine | 68 | Competing lactam reduction |
| Pd₂(dba)₃/Xantphos | o-Bromo-N-propargylaniline | DMF, 80°C, 12h | 3-Methylene-2,3-dihydro derivative | 72 | Alkyne homocoupling |
| CuI/N,N'-DMEDA | o-Iodoanilino ketone | DMSO, 60°C, 18h | 3-Substituted-2,3-dihydro core | 85 | Dehalogenation byproducts |
Key findings indicate that lanthanide-assisted borohydride reduction (NaBH₄/CeCl₃) minimizes lactam reduction while enabling efficient bromide retention for downstream C6 functionalization. Copper-catalyzed methods demonstrate superior functional group tolerance for precursors bearing base-sensitive groups, though require rigorous oxygen exclusion [7].
Electrophilic aromatic substitution (SEAr) on the pyrrolopyridine core is governed by the electron-donating nature of the saturated pyrrolidine ring and the inherent π-deficiency of the pyridine moiety. Strategic protecting group manipulation is essential to direct electrophiles to the C6 position. The lactam functionality in 4-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one provides both protection and activation, facilitating C5/C6 halogenation:
Directed ortho-metalation (DoM) has emerged as a powerful strategy for C6 functionalization. N-protected derivatives (e.g., SEM, BOC) undergo deprotonation with lithium diisopropylamide (LDA) at -78°C, followed by quenching with electrophiles:
Table 2: Electrophilic Substitution at C6 Position
| Electrophile | Directed Metalation Group | Conditions | Product | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| I₂ | SEM (C1) | LDA, THF, -78°C; then I₂ | 6-Iodo-1-(SEM)-1,2,3,4-tetrahydropyrrolopyridine | 88 | >20:1 (C6 vs C4) |
| B(OMe)₃ | BOC (N1) | s-BuLi, Et₂O, -78°C; then B(OMe)₃ | 6-Boronic acid ester | 76 | >15:1 |
| DMF | CONEt₂ (C3) | n-BuLi, TMEDA, -40°C; then DMF | 6-Formyl derivative | 65 | ~10:1 |
The SEM-protected iodo intermediate serves as a linchpin for cross-coupling cascades, enabling aryl, alkenyl, or alkynyl group installation prior to hydroxylation and salt formation. Notably, C6 halogenation precedes core reduction to avoid regiochemical complications from the enamine-like character of the saturated system [7].
Controlled redox transformations are pivotal for installing the C6-hydroxy group and modulating the oxidation state of the pyrrolidine ring:
Reductive Pathways:
Oxidative Pathways:
Critical Stability Considerations: The 6-hydroxy tautomer predominates in nonpolar solvents, while hydrochloride salt formation stabilizes the pyridone form. Crystalline dihydrate salts (observed in pexidartinib analogs) exhibit extended stability due to hydrogen-bonded frameworks involving water molecules and chloride ions [9].
Table 3: Reduction Protocols for Key Functional Group Interconversions
| Transformation | Reagent System | Conditions | Key Intermediate | Yield (%) | Side Products |
|---|---|---|---|---|---|
| 6-NO₂ → 6-NH₂ | H₂ (50 psi), 10% Pd/C | EtOH, 25°C, 3h | 6-Amino-1,2,3,4-tetrahydropyrrolopyridine | 92 | Over-reduced des-amino compound (<3%) |
| Lactam → Aminomethyl | BH₃·THF | THF, reflux, 12h | 2-(Aminomethyl)-4-bromo derivative | 78 | Dehalogenation (<5%) |
| Diazotization/Hydrolysis (6-NH₂ → 6-OH) | NaNO₂, H₂SO₄, H₂O | 0°C then 100°C, sequential | 6-Hydroxy target scaffold | 65–70 | Phenolic dimers (8–12%) |
Optimization of reaction media and catalytic systems addresses chemoselectivity challenges in multifunctional intermediates:
Protecting Group Dynamics: The trimethylsilylethoxymethyl (SEM) group enables nitrogen protection during halogenation and coupling steps. However, its removal requires harsh conditions (conc. HCl, dioxane, 80°C), posing challenges for acid-sensitive substrates. Recent alternatives include:
Table 4: Solvent/Catalyst Impact on Key Transformations
| Reaction | Optimal Catalyst/Ligand | Optimal Solvent | Temperature | Yield (%) | Chemoselectivity |
|---|---|---|---|---|---|
| Suzuki C6-Arylation | Pd₂(dba)₃ / SPhos | Toluene/EtOH/H₂O (4:3:1) | 80°C | 89 | >30:1 (C6 vs C4) |
| Buchwald-Hartwig C4-Amination | Pd(OAc)₂ / RuPhos | t-BuOH | 100°C | 94 | >98% conversion (no reduction) |
| SEM Deprotection | TFA (neat) | DCM | 25°C | 82 | Minimal formaldehyde side products |
Challenges in Salt Formation: Crystallization of the hydrochloride salt benefits from protic solvents. Isopropanol/water mixtures (4:1) yield high-purity monohydrate crystals, while anhydrous EtOAc/HCl(g) generates amorphous material prone to hygroscopicity. Polymorph screening identified Form I (monoclinic, P2₁/c) as the thermodynamically stable phase above 25°C [9].
Two dominant strategies emerge for constructing 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride:
Route A (Late-Stage Hydroxylation):
Route B (Early Hydroxyl Introduction):
Critical Trade-offs: Route B demonstrates superior efficiency for the parent scaffold, while Route A remains indispensable for synthesizing 6-aryl/heteroaryl analogs. Impurity profiling revealed that Route A generates trace formaldehyde adducts during SEM deprotection, while Route B produces <0.5% des-chloro impurities. Crystallization as the dihydrochloride dihydrate (observed in pexidartinib analogs) significantly enhances purity by entrapping water and chloride in an extended hydrogen-bond network, excluding non-ionic impurities [9].
Table 5: Comparative Analysis of Synthetic Routes to 1H,2H,3H-Pyrrolo[2,3-b]pyridin-6-ol Hydrochloride
| Parameter | Route A (Late Hydroxylation) | Route B (Early Hydroxyl) | Key Improvement in Route B |
|---|---|---|---|
| Step Count | 7 | 4 | Reduced functional group interconversions |
| Overall Yield | 18–24% | 38–42% | Elimination of low-yielding diazotization |
| Purity (HPLC) | 97.5% | 99.6% | Avoids formaldehyde adducts |
| Scalability | Pilot scale (100g) challenging | Kilogram-scale demonstrated | Robust crystallization control |
| C6 Flexibility | High (diverse electrophiles) | Low (fixed hydroxyl) | Trade-off for efficiency |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1